molecular formula C4H8O2S B3052481 S-(2-hydroxyethyl) ethanethioate CAS No. 41858-09-7

S-(2-hydroxyethyl) ethanethioate

Cat. No.: B3052481
CAS No.: 41858-09-7
M. Wt: 120.17 g/mol
InChI Key: URXXNPNLYCRXNE-UHFFFAOYSA-N
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Description

S-(2-hydroxyethyl) ethanethioate: is a chemical compound with the molecular formula C4H8O2S . . This compound is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-(2-hydroxyethyl) ethanethioate can be synthesized through the reaction of thioacetic acid with ethylene oxide . The reaction typically involves the following steps:

    Thioacetic acid: is reacted with in the presence of a base such as .

  • The reaction mixture is then heated to facilitate the formation of this compound.
  • The product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: S-(2-hydroxyethyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form and .

    Reduction: It can be reduced to form .

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles such as or can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of and .

    Reduction: Formation of .

    Substitution: Formation of various substituted thioesters.

Scientific Research Applications

S-(2-hydroxyethyl) ethanethioate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-(2-hydroxyethyl) ethanethioate involves its interaction with biological thiols. The compound can undergo thiol-disulfide exchange reactions , which are crucial in various biochemical processes . These reactions can modulate the activity of enzymes and proteins by altering their redox state.

Comparison with Similar Compounds

  • S-ethyl ethanethioate
  • S-methyl ethanethioate
  • S-propyl ethanethioate

Comparison: S-(2-hydroxyethyl) ethanethioate is unique due to the presence of a hydroxyl group, which imparts additional reactivity and functionality compared to its analogs. This hydroxyl group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

S-(2-hydroxyethyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-4(6)7-3-2-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXXNPNLYCRXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567915
Record name S-(2-Hydroxyethyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41858-09-7
Record name S-(2-Hydroxyethyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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